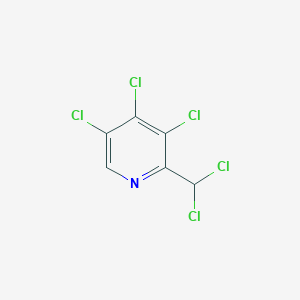
3,4,5-Trichloro-2-(dichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative. It is known for its high reactivity and is used in various chemical processes. This compound is characterized by the presence of three chlorine atoms and a dichloromethyl group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2-(dichloromethyl)pyridine typically involves the chlorination of 2-(dichloromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production efficiency .
化学反応の分析
Types of Reactions
3,4,5-Trichloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
科学的研究の応用
3,4,5-Trichloro-2-(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,4,5-Trichloro-2-(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,3,5-Trichloropyridine
- 3,5,6-Trichloro-2-pyridinol
- 2-(Dichloromethyl)pyridine
Uniqueness
3,4,5-Trichloro-2-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the dichloromethyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
特性
CAS番号 |
7041-22-7 |
|---|---|
分子式 |
C6H2Cl5N |
分子量 |
265.3 g/mol |
IUPAC名 |
3,4,5-trichloro-2-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl5N/c7-2-1-12-5(6(10)11)4(9)3(2)8/h1,6H |
InChIキー |
ISJBPOYWLKRORP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)C(Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
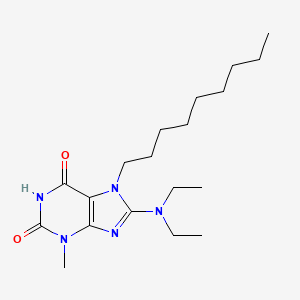
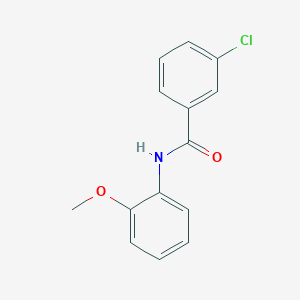
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
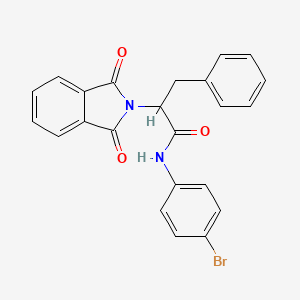
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
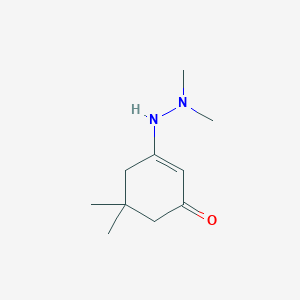
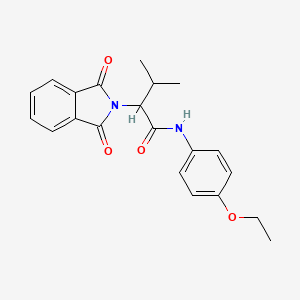
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
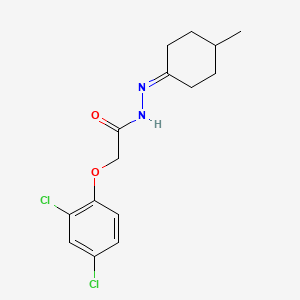
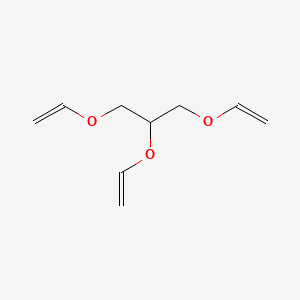
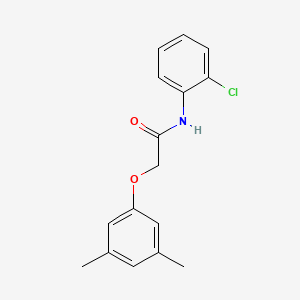
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
